3,3-Diethyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is recognized for its significant role in various biological and chemical applications. Indole derivatives, including this compound, are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific fields. The compound's structure features a dihydroindole moiety, which contributes to its unique properties and potential applications.
3,3-Diethyl-2,3-dihydro-1H-indol-2-one is classified as a heterocyclic organic compound. It is particularly notable for its structural similarity to other indole derivatives, which are prevalent in natural products and pharmaceuticals. The compound can be synthesized through various chemical reactions, often involving the manipulation of indole precursors.
The synthesis of 3,3-diethyl-2,3-dihydro-1H-indol-2-one can be achieved through several routes:
These methods typically require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
The molecular formula of 3,3-diethyl-2,3-dihydro-1H-indol-2-one is with a molecular weight of approximately 201.27 g/mol. Its structure features a fused ring system characteristic of indole derivatives:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure during synthesis.
3,3-Diethyl-2,3-dihydro-1H-indol-2-one can undergo various chemical transformations:
These reactions highlight the versatility of 3,3-diethyl-2,3-dihydro-1H-indol-2-one in synthetic organic chemistry.
Key points include:
The physical properties of 3,3-diethyl-2,3-dihydro-1H-indol-2-one include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
3,3-Diethyl-2,3-dihydro-1H-indol-2-one has several potential applications:
The exploration of 3,3-diethyl-2,3-dihydro-1H-indol-2-one (Chemical Formula: C₁₂H₁₅NO) emerged from systematic investigations into the bioactivity of 2-oxindole derivatives. Early pharmacological interest in the 2-oxindole scaffold stemmed from its presence in natural alkaloids and synthetic compounds exhibiting diverse biological activities, including kinase inhibition, antiviral effects, and anticancer properties [1] [7]. Unlike naturally occurring 3-substituted oxindoles (e.g., those bearing spirocyclic or arylalkyl groups), the 3,3-diethyl variant represented a deliberate synthetic foray into aliphatic, symmetric substitution at the C3 position. This structural modification aimed to enhance metabolic stability and modulate steric parameters compared to unsymmetrical or aryl-substituted analogs [1] .
Initial reports of this compound and its derivatives, such as 5-bromo-3,3-diethyl-2,3-dihydro-1H-indol-2-one (CAS: 304876-06-0), surfaced in the early 2000s, primarily as synthetic intermediates or reference standards in structure-activity relationship studies focused on indole-based pharmacophores . Its emergence coincided with broader medicinal chemistry efforts to exploit the 2-oxindole nucleus for targeting protein kinases (e.g., vascular endothelial growth factor receptor inhibitors) and regulators of cellular processes like eukaryotic translation initiation [1] [3]. While not itself a clinical agent, 3,3-diethyl-2,3-dihydro-1H-indol-2-one provided critical insights into the role of C3 steric bulk and saturation in modulating biological activity profiles of oxindole derivatives [1] [6].
Table 1: Key Historical Developments in 3,3-Dialkyl-2-oxindole Research
Time Period | Development Focus | Significance for 3,3-Diethyl Derivative |
---|---|---|
Late 1990s - Early 2000s | Kinase inhibitor development (e.g., Sunitinib analogs) | Highlighted importance of C3 modification for target affinity; spurred synthesis of diverse 3,3-dialkyl variants [1] |
Mid 2000s | Synthetic methodology for oxindoles | Enabled efficient routes to 3,3-diethyl derivatives via alkylation or reductive protocols [8] |
2010s - Present | Scaffold in cannabinoid receptor ligands & translation initiation inhibitors | Served as a structural template for probing steric effects in receptor binding and functional activity [1] [6] |
3,3-Diethyl-2,3-dihydro-1H-indol-2-one serves as a strategically designed structural analog within medicinal chemistry, primarily utilized to dissect the pharmacophoric contributions of the C3 substituent in indolinone-based therapeutics. Its core design embodies two key modifications relative to prominent bioactive indolinones:
Its primary utility lies in:
Table 2: Comparison of 3,3-Diethyl-2-oxindole with Related Bioactive Indolinone Scaffolds
Scaffold Type | Example Bioactive Compounds | Key Structural Differences from 3,3-Diethyl-2-oxindole | Biological Implications |
---|---|---|---|
3-Arylideneoxindole | Semaxanib (SU5416), TSU-68 | Planar exocyclic double bond at C3; Conjugated system | Enhanced affinity for kinase ATP pockets; Often electrophilic [1] |
3-Spirocyclic Oxindole | Spirotryprostatin A, NITD609 | Rigid cyclic system at C3; Defined stereochemistry | Target selectivity via 3D shape complementarity; Metabolic stability [1] [8] |
3,3-Dialkyl Oxindole | 3,3-Diethyl-2,3-dihydro-1H-indol-2-one | Aliphatic, non-planar C3 substituents; No unsaturation/stereocenters at C3 | Enhanced lipophilicity; Reduced planarity; Probing steric bulk effects [6] |
3-Monoalkyl Oxindole | Donaxaridine | Single alkyl chain; Potential for C3 chirality | Different steric footprint and conformational flexibility [8] |
In lead optimization campaigns, particularly for kinase inhibitors or cannabinoid receptor modulators, 3,3-diethyl-2,3-dihydro-1H-indol-2-one provides a benchmark for assessing the essentiality of aromaticity or specific hydrogen bonding at the C3 position. Its relative synthetic accessibility, via alkylation of isatin precursors or reduction of 3,3-diethyl indole-2,3-diones, further cements its role as a versatile building block in indole-based drug discovery [8]. The compound exemplifies the medicinal chemistry strategy of saturation and aliphatic substitution to refine pharmacophore models and optimize the drug-likeness of privileged heterocyclic scaffolds.
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5